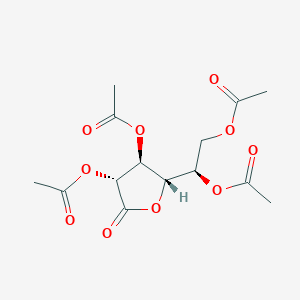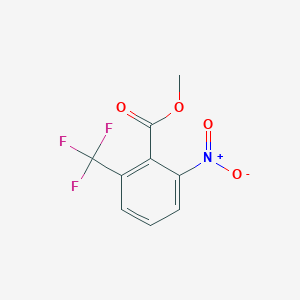
Methyl 2-nitro-6-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-nitro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-nitro-6-(trifluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to yield the desired product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-nitro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Reduction: Produces 2-amino-6-(trifluoromethyl)benzoate.
Substitution: Can yield various substituted benzoates depending on the nucleophile used.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-nitro-6-(trifluoromethyl)benzoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target specific receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
Mecanismo De Acción
The mechanism of action of Methyl 2-nitro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a potent inhibitor of certain enzymes and receptors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 3-nitro-5-(trifluoromethyl)benzoate
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-nitro-6-(trifluoromethyl)benzoate is unique due to the position of its nitro and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers .
Propiedades
Fórmula molecular |
C9H6F3NO4 |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
methyl 2-nitro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)7-5(9(10,11)12)3-2-4-6(7)13(15)16/h2-4H,1H3 |
Clave InChI |
SKCORQBYLFFEPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
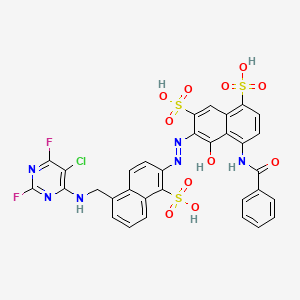


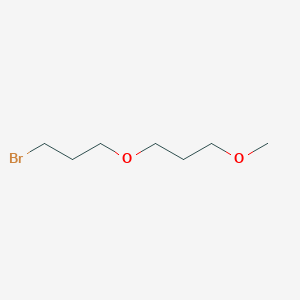

![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
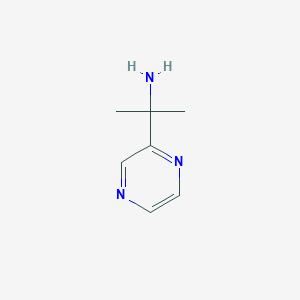
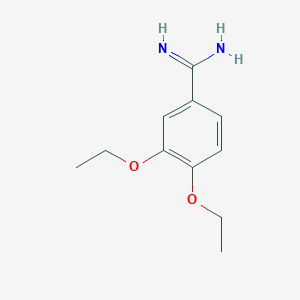
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)
